

# A Comparative Study of Darigabat's Impact on Cognitive Function Versus Diazepam

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## Compound of Interest

Compound Name: *Darigabat*

Cat. No.: *B609975*

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This guide provides a comparative analysis of the cognitive effects of **darigabat**, a novel  $\alpha 2/3/5$ -selective GABA-A receptor positive allosteric modulator (PAM), and diazepam, a non-selective benzodiazepine. The information is compiled from available preclinical and clinical data to assist researchers in understanding the distinct pharmacological profiles of these compounds.

## Executive Summary

**Darigabat** is designed for an improved side-effect profile, particularly concerning cognition, by selectively modulating GABA-A receptor subtypes, sparing the  $\alpha 1$  subunit which is strongly associated with sedation and amnesia.[1][2] In contrast, diazepam is a non-selective GABA-A receptor PAM, and its use, especially long-term, is linked to cognitive impairment.[3][4] Preclinical studies demonstrate that **darigabat** can achieve comparable antiseizure efficacy to diazepam.[5] While direct comparative clinical studies on cognitive function are not yet available, initial clinical trials of **darigabat** suggest a manageable profile of cognitive-related adverse events, such as slowness of thought and modest memory impairment, and it is generally reported as well-tolerated.

## Comparative Data on Cognitive and Related Functions

The following tables summarize available quantitative data from various studies. It is important to note that these studies were not direct head-to-head comparisons of cognitive outcomes.

Table 1: Preclinical Efficacy in a Mouse Model of Epilepsy

Compound	Dosage	Route of Administration	Outcome Measure	Result	Reference
Darigabat	3 and 10 mg/kg	Oral (PO)	Reduction in Hippocampal Paroxysmal Discharges (HPDs)	Dose-dependent reduction, comparable to diazepam	
Diazepam	2 mg/kg	Intraperitoneal (IP)	Reduction in Hippocampal Paroxysmal Discharges (HPDs)	Significant reduction	

Table 2: Clinical Effects on Anxiety and Cognition-Related Adverse Events in Healthy Volunteers

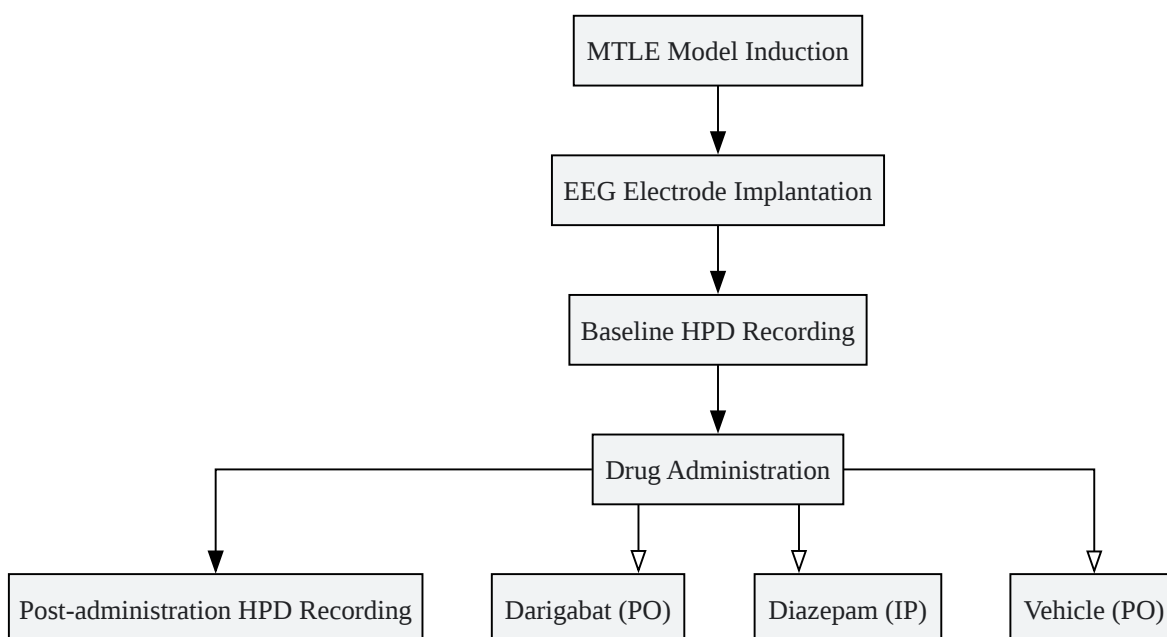
Compound	Dosage	Comparator	Primary Outcome Measure	Key Cognitive-Related Adverse Events	Reference
Darigabat	7.5 mg and 25 mg BID	Placebo, Alprazolam 1 mg BID	Anxiolytic activity in a CO2 inhalation model	Bradyphrenia (slowness of thought), dizziness, somnolence, fatigue, disturbance in attention	
Diazepam	5, 10, and 20 mg	Placebo	Performance on CANTAB battery	Impaired planning (Tower of London), increased risky choices	
Diazepam	~0.2 mg/kg	Placebo	Immediate and delayed free recall	Significant memory impairment	

## Experimental Protocols

### Preclinical Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model

- Objective: To assess the acute antiseizure effect of **darigabat** compared to diazepam in a model of drug-resistant focal seizures.
- Animal Model: Adult male C57BL/6J mice with MTLE induced by a single unilateral intrahippocampal injection of kainic acid.
- Drug Administration:

- **Darigabat** was administered orally (PO) at doses of 0.3, 3, and 10 mg/kg.
- Diazepam was administered intraperitoneally (IP) at a dose of 2 mg/kg.
- A vehicle was used as a control.
- Efficacy Assessment: Spontaneous and recurrent hippocampal paroxysmal discharges (HPDs), considered as focal seizures, were recorded using intracerebral electroencephalography (EEG). The number and cumulative duration of HPDs were measured following drug administration.
- Experimental Workflow:

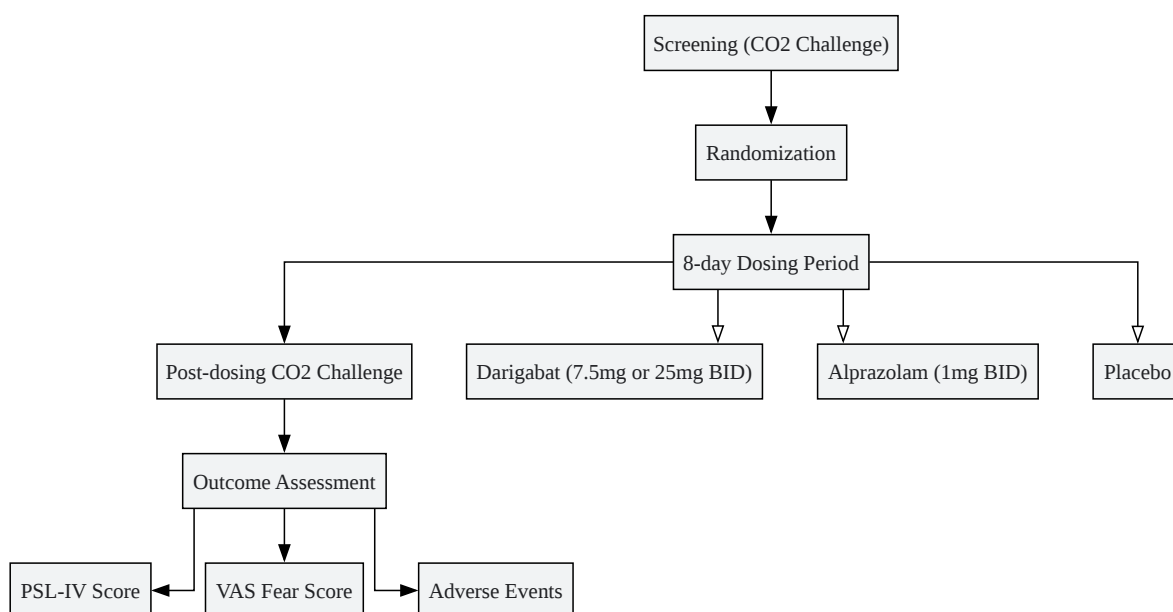


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Experimental workflow for the preclinical MTLE mouse model study.

## Phase 1 Clinical Trial of Darigabat in Acute Anxiety

- Objective: To evaluate the anxiolytic effects of multiple doses of **darigabat** in a model of acute anxiety in healthy volunteers.
- Study Design: A three-cohort, randomized, double-blind, placebo- and active-controlled, crossover trial.
- Participants: Healthy volunteers sensitive to the anxiogenic effects of 35% CO<sub>2</sub> double-breath inhalation.
- Interventions:
  - **Darigabat**: 7.5 mg and 25 mg administered twice daily (BID).
  - Alprazolam: 1 mg BID (active control).
  - Placebo.
- Anxiety Induction: Participants underwent a carbon dioxide (CO<sub>2</sub>) inhalation challenge to induce symptoms of anxiety/panic.
- Outcome Measures:
  - Primary: Panic Symptoms List (PSL-IV) total score.
  - Secondary: Fear Visual Analog Scale (VAS Fear score).
  - Adverse events were recorded.
- Experimental Workflow:



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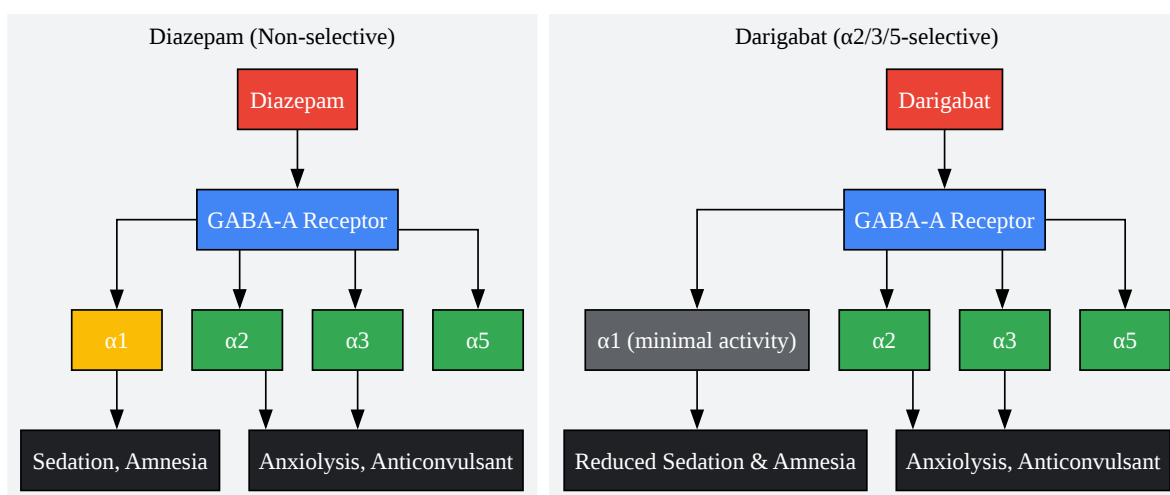
Workflow of the Phase 1 clinical trial of **darigabat** in acute anxiety.

## Signaling Pathways

**Darigabat** and diazepam both act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. However, their differential selectivity for GABA-A receptor  $\alpha$  subunits is hypothesized to underlie their distinct cognitive profiles.

- **Diazepam (Non-selective PAM):** Diazepam binds to GABA-A receptors containing  $\alpha 1$ ,  $\alpha 2$ ,  $\alpha 3$ , and  $\alpha 5$  subunits. The binding to the  $\alpha 1$  subunit is strongly implicated in the sedative and amnestic effects of benzodiazepines.

- **Darigabat** ( $\alpha 2/3/5$ -selective PAM): **Darigabat** preferentially binds to GABA-A receptors containing  $\alpha 2$ ,  $\alpha 3$ , and  $\alpha 5$  subunits, with minimal functional activity at  $\alpha 1$ -containing receptors. This selectivity is intended to preserve the anxiolytic and anticonvulsant effects (mediated by  $\alpha 2$  and  $\alpha 3$  subunits) while minimizing the cognitive-impairing and sedative side effects associated with  $\alpha 1$  subunit modulation.



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Differential effects of Diazepam and **Darigabat** on GABA-A receptor subunits.

## Conclusion

The available evidence supports the hypothesis that **darigabat**'s selectivity for  $\alpha 2/3/5$ -containing GABA-A receptors, while sparing the  $\alpha 1$  subunit, may lead to a more favorable cognitive side-effect profile compared to non-selective benzodiazepines like diazepam. Preclinical data indicate comparable efficacy in a non-cognitive model (epilepsy), and initial clinical findings with **darigabat** suggest it is generally well-tolerated with manageable cognitive-related adverse events. However, a definitive comparison of the cognitive impact of **darigabat**

and diazepam will require direct, head-to-head clinical trials utilizing a comprehensive battery of cognitive assessments. Such studies will be crucial for fully characterizing the potential cognitive advantages of **darigabat** in a clinical setting.

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